

Spectroscopic Profile of Tert-butyl 4-carbamoylpiperidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 4-carbamoylpiperidine-1-carboxylate*

Cat. No.: B153392

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tert-butyl 4-carbamoylpiperidine-1-carboxylate**, a key building block in medicinal chemistry and drug development. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **Tert-butyl 4-carbamoylpiperidine-1-carboxylate** based on analysis of closely related structures and established principles of spectroscopic interpretation.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2 (broad s)	Singlet	1H	-CONH ₂ (one proton)
~5.4 (broad s)	Singlet	1H	-CONH ₂ (one proton)
~4.0 (broad m)	Multiplet	2H	Piperidine H2, H6 (axial)
~2.8 (t)	Triplet	2H	Piperidine H2, H6 (equatorial)
~2.2 (m)	Multiplet	1H	Piperidine H4
~1.8 (m)	Multiplet	2H	Piperidine H3, H5 (axial)
~1.6 (m)	Multiplet	2H	Piperidine H3, H5 (equatorial)
1.45 (s)	Singlet	9H	-C(CH ₃) ₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~177	C=O (Amide)
~155	C=O (Carbamate)
~80	-C(CH ₃) ₃
~44	Piperidine C2, C6
~43	Piperidine C4
~29	Piperidine C3, C5
~28	-C(CH ₃) ₃

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (Amide)
2975-2850	Medium-Strong	C-H Stretch (Aliphatic)
~1700	Strong	C=O Stretch (Carbamate)
~1650	Strong	C=O Stretch (Amide I)
~1600	Medium	N-H Bend (Amide II)
~1450	Medium	C-H Bend (Alkyl)
~1250	Strong	C-N Stretch
~1160	Strong	C-O Stretch

Table 3: Mass Spectrometry (MS) Data

m/z	Ion
229.15	[M+H] ⁺
251.13	[M+Na] ⁺
173.10	[M - C ₄ H ₈ O] ⁺
129.09	[M - Boc] ⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Tert-butyl 4-carbamoylpiperidine-1-carboxylate** (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are

recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

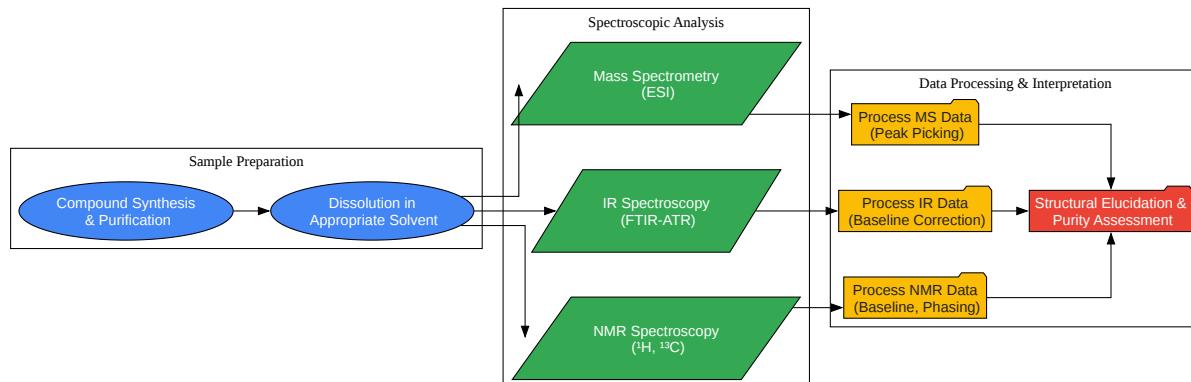
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral analysis is performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ESI source. The mass spectrum is acquired in positive ion mode, and the mass-to-charge ratios (m/z) of the resulting ions are recorded.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Tert-butyl 4-carbamoylpiperidine-1-carboxylate**.



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Caption: General workflow for spectroscopic analysis.

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